Product packaging for 3,3'-Dichlorobiphenyl(Cat. No.:CAS No. 55600-34-5)

3,3'-Dichlorobiphenyl

Cat. No.: B3426945
CAS No.: 55600-34-5
M. Wt: 223.09 g/mol
InChI Key: KTXUOWUHFLBZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical and Contemporary Significance as a Non-Aroclor Congener

Historically, environmental and regulatory focus was on the suite of PCB congeners present in commercial mixtures like Aroclor, Clophen, and Kanechlor. paint.org PCB 11 was not a significant constituent of these intentionally produced mixtures; for instance, it is found at less than 0.05% in most Aroclor products and only up to 0.16% in Aroclor 1221. acs.org Consequently, it was largely overlooked in early PCB monitoring and research.

The contemporary significance of PCB 11 stems from its discovery as an "inadvertently produced PCB" or "unintentional PCB" (u-PCB). researchgate.netresearchgate.net Research using advanced analytical methods capable of identifying all 209 PCB congeners has revealed the ubiquitous presence of PCB 11 in the environment. acs.orgresearchgate.net This discovery shifted the scientific understanding of PCB contamination, highlighting that significant sources exist apart from the legacy Aroclor mixtures. researchgate.net The primary source of PCB 11 has been identified as an unintentional byproduct in the manufacturing of diarylide yellow pigments, which are widely used in printing, paints, and textiles. paint.orgacs.orgresearchgate.netnih.gov This link to ongoing industrial processes makes PCB 11 a marker for contemporary, non-legacy PCB contamination. nih.gov

Distinctive Environmental Presence and Research Imperatives

The environmental profile of PCB 11 is distinct from that of legacy PCBs. It has been detected globally in various environmental compartments, including air, water, sediment, and biota, often at surprisingly high concentrations. researchgate.netresearchgate.netnih.govoup.com For example, it was unexpectedly found to be a ubiquitous congener in the air of Chicago in 2007, with an annual mean concentration of 24 pg/m³. acs.org Its presence in consumer goods such as newspapers, magazines, and packaging materials containing yellow pigments confirms its pathway into the environment. researchgate.netnih.gov

This widespread presence has created several research imperatives. A key issue is that the loads of PCB 11 alone can be high enough to exceed regulatory limits, such as the Total Maximum Daily Load (TMDL), for the sum of all PCBs in certain waterways like the Delaware River. researchgate.net This presents a significant challenge for achieving water quality standards. researchgate.net Research has focused on distinguishing its sources, with studies analyzing the ratio of PCB 11 to other congeners to rule out sources like the dechlorination of heavier PCBs. researchgate.net The U.S. Environmental Protection Agency (EPA) nominated PCB 11 for toxicological evaluation in 2014, underscoring the need to understand this ubiquitous, non-legacy contaminant. nih.gov

Table 1: Reported Concentrations of 3,3'-Dichlorobiphenyl (B134845) (PCB 11) in Various Media

Sample MediumLocationReported ConcentrationReference
AirChicago, USA24 pg/m³ (annual mean) acs.org
Yellow PigmentsChina41.7 - 9.18x10⁵ ng/g nih.gov
Consumer ProductsUSAUp to >800 ng/g nih.gov
Human Maternal PlasmaCalifornia, USADetected in pregnant women oup.comnih.gov

Overview of Key Research Domains and Methodological Approaches

Research on PCB 11 is concentrated in several key domains:

Source Apportionment: A primary research area is identifying and quantifying the sources of PCB 11. While pigment production is a well-documented source, other potential contributors like municipal solid waste incineration and the photochemical dechlorination of more highly chlorinated PCBs are also being investigated. paint.orgsrrttf.org

Environmental Fate and Transport: Studies track the movement of PCB 11 through the environment. This includes its release from consumer products, transport through waterways and the atmosphere, and accumulation in sediments and living organisms, from bivalves in the Antarctic and Mediterranean to humans. researchgate.netnih.govoup.com

Metabolism and Biotransformation: Researchers are investigating how organisms process PCB 11. Studies have identified various metabolites, including hydroxylated and sulfated forms, in both in-vitro cell lines and in human serum. researchgate.netnih.gov This is crucial for understanding its biological activity and persistence.

The methodological approaches to studying PCB 11 have evolved to become highly sensitive and specific. The primary analytical tool is gas chromatography (GC) coupled with mass spectrometry (MS). nih.gov

Table 2: Key Methodological Approaches for PCB 11 Analysis

Analytical MethodApplicationDescriptionReference(s)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Detection in air and tissuesProvides high sensitivity and selectivity for quantifying low levels of PCB 11 in complex matrices like air samples and biological tissues. acs.orgresearchgate.net
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)Congener-specific analysisThe standard method (e.g., EPA Method 1668) for accurately measuring individual PCB congeners, including PCB 11, in environmental samples like water and sediment. cdc.gov
Liquid-Liquid Extraction & Solid-Phase Extraction (SPE)Sample PreparationCommon procedures used to extract and clean up PCB 11 and its metabolites from various sample matrices, such as animal tissues, before instrumental analysis. researchgate.netcdc.govresearchgate.net
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Metabolite AnalysisUsed for the separation and quantification of polar metabolites of PCB 11, such as sulfate (B86663) and glucuronide conjugates, in biological samples. doi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2 B3426945 3,3'-Dichlorobiphenyl CAS No. 55600-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUOWUHFLBZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872817
Record name 3,3'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-67-1, 55600-34-5
Record name 3,3′-Dichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clophen A30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dichlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62U12S7CJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Distribution of 3,3 Dichlorobiphenyl

Anthropogenic Sources and Pathways of Introduction into the Environment

The primary route of 3,3'-dichlorobiphenyl (B134845) into the environment is through anthropogenic activities, specifically as an unintentional byproduct of industrial manufacturing and subsequent dispersion from consumer products and waste streams.

Unintentional Byproduct Formation during Industrial Processes (e.g., Pigment Manufacturing)

A significant source of this compound is its inadvertent formation during the manufacturing of certain organic pigments. nih.govnau.edunih.govresearchgate.net Specifically, diarylide yellow pigments, which are widely used in printing inks and other applications, have been identified as a key source. nau.eduacs.orgsrrttf.org The production process for these pigments can involve the use of 3,3'-dichlorobenzidine, from which this compound can be formed as a byproduct. acs.orgnih.govwikipedia.org

Studies of yellow pigment products from manufacturing plants in China have revealed significant concentrations of this compound, with total PCB concentrations reaching up to 9.19 x 10^5 ng/g, and this compound itself accounting for a median of 85.5% of the total PCBs measured. nih.govresearchgate.net This highlights the role of pigment production as a major contributor to the environmental load of this specific PCB congener. nih.govresearchgate.net The presence of this compound has been linked to pigment manufacturing facilities, with elevated levels detected in the wastewater effluent from these plants. acs.org For instance, in the New York/New Jersey Harbor, effluent from a wastewater treatment plant receiving waste from pigment manufacturers contained high concentrations of PCB 11. acs.org

Dispersion from Consumer Goods and Wastewater Treatment Plant Effluents

Once incorporated into consumer goods, this compound can be released into the environment. nih.govnih.gov It has been detected in various consumer products, including newspapers, magazines, cardboard food packaging, and plastic bags, at parts-per-billion levels. nih.govnau.eduacs.orgresearchgate.net These products, upon disposal, can enter the waste stream and subsequently wastewater treatment plants or combined sewer overflows, leading to the contamination of aquatic environments. nih.govnau.eduacs.org Leaching tests have confirmed that this compound can be released from these materials into water. nih.gov

Wastewater treatment plants have been identified as a significant pathway for the introduction of this compound into aquatic systems. nih.govnih.gov In the New York/New Jersey Harbor area, wastewater treatment plant effluents were found to contain high concentrations of PCB 11, with one plant that received waste from pigment manufacturers having effluent where PCB 11 constituted over 90% of the total PCBs. acs.org The estimated load of PCB 11 from two such plants to the harbor was approximately 100 kg per year at the time of sampling. nau.edu

Spatiotemporal Environmental Detection Profiles

The unique sources and pathways of this compound have resulted in its widespread detection in various environmental compartments across different geographical locations and timeframes.

Atmospheric Concentrations and Transport Dynamics

This compound is a semivolatile compound, which allows it to be transported over long distances in the atmosphere. researchgate.netnih.gov It has been detected in the air of urban areas, such as Chicago, where it was found in 91% of air samples collected between 2006 and 2007. acs.org The annual mean concentration in Chicago air was 24 pg/m³, with significant seasonal variation, showing higher concentrations in the summer (48 ± 28 pg/m³) and lower in the winter (5.4 ± 4.9 pg/m³), a trend consistent with temperature-dependent volatilization from surfaces. acs.org

The presence of this compound in the atmosphere is not limited to urban areas. It has also been detected in the Arctic atmosphere, indicating long-range atmospheric transport. researchgate.netnih.govresearchgate.net In a study conducted in the Arctic from 2011 to 2018, this compound was the most prevalent PCB congener detected in all air samples. nih.govresearchgate.net This widespread atmospheric distribution underscores its persistence and mobility in the environment.

Aquatic System Concentrations (Water Column, Sediment, Suspended Particulate Matter)

This compound is frequently detected in aquatic systems, including the water column, sediment, and suspended particulate matter. nih.govnih.govresearchgate.netacs.orgnih.gov Its presence has been documented in major water bodies such as the New York/New Jersey Harbor and the Delaware River. nih.govacs.org In the Delaware River, the loads of PCB 11 were found to exceed the Total Maximum Daily Load (TMDL) for the sum of all PCBs by nearly a factor of two, despite the absence of known diarylide yellow pigment manufacturers in the watershed. nih.govacs.org

In Halifax Harbour, Canada, this compound was found at high concentrations in water, suspended particulate material, and sediments. nih.gov Similarly, it has been identified in the water or sediment samples collected downstream of industrial wastewater effluents. acs.org The ratio of this compound to other PCB congeners can provide insights into its source. For example, in the upper Hudson River, where PCB contamination is primarily from historical Aroclor use and subsequent dechlorination, the ratio of PCB 11 to PCB 4 (a dechlorination product) is very low (0.012). nih.govacs.orgresearchgate.net In contrast, this ratio is much higher and more variable in the New York/New Jersey Harbor and the Delaware River, indicating a different, non-Aroclor source, likely related to pigments. nih.govacs.orgresearchgate.net

Concentrations of this compound in Aquatic Systems

LocationMatrixConcentrationReference
New York/New Jersey HarborWastewater Treatment Plant EffluentAs high as 225 ng/L nau.edu
Delaware RiverWaterLoads exceed TMDL for total PCBs nih.govacs.org
Halifax HarbourWater, Suspended Particulate Matter, SedimentHigh concentrations reported nih.gov

Biotic Presence in Non-Human Organisms (e.g., Aquatic Species, Marine Biota)

The presence of this compound in aquatic environments leads to its uptake by living organisms. nih.govnau.eduresearchgate.netacs.orgnih.gov It has been detected in a variety of non-human organisms, particularly aquatic species. In Halifax Harbour, it was found in mussel tissues. nau.edu

A comparative study of bivalves from the Antarctic and Mediterranean coastal environments found that this compound was detected in all samples, regardless of the species or geographical area. nih.gov On average, it represented 17.6% and 15.6% of the total PCBs in Antarctic and Mediterranean samples, respectively. nih.gov The highest concentrations in the Adriatic Sea were linked to industrial activities and ship traffic, while the highest value in Antarctic specimens was attributed to a local anthropogenic source, with long-range atmospheric transport also considered a contributing factor. nih.gov This indicates the global distribution of this contaminant and its potential to enter the food web even in remote regions. researchgate.net

Detection of this compound in Biota

OrganismLocationFindingReference
MusselsHalifax HarbourDetected in tissues nau.edu
Bivalves (Adamussium colbecki, Mytilus galloprovincialis, Ruditapes philippinarum)Antarctic and MediterraneanDetected in all samples, comprising a significant portion of total PCBs nih.gov
Occurrence in Lower Trophic Levels (e.g., Bivalves)

This compound (PCB 11) is a notable polychlorinated biphenyl (B1667301) congener that is not associated with historical commercial PCB mixtures like Aroclors. Instead, it is primarily generated and released into the environment as an unintentional byproduct of pigment manufacturing. nih.gov Its presence has been identified in various environmental matrices, including water, sediment, and biota. researchgate.netacs.org Bivalves, as filter-feeding organisms, are often used as monitoring organisms for contaminants in aquatic environments.

Studies have investigated the accumulation of this compound in bivalve species from different parts of the world, highlighting its global distribution. Research comparing Antarctic and Mediterranean coastal environments has confirmed the presence of PCB 11 in several bivalve species. nih.gov In the north-western Adriatic Sea, a region with local industrial pressures, the compound was detected in the Mediterranean mussel (Mytilus galloprovincialis) and the Manila clam (Ruditapes philippinarum). nih.gov

Similarly, in the more remote Antarctic environment of Terra Nova Bay, PCB 11 was detected in the Antarctic scallop (Adamussium colbecki). nih.gov The presence of this compound in such a distant location suggests that long-range atmospheric transport may contribute to its distribution, facilitated by its higher volatility compared to heavier PCB congeners. nih.gov While lower than in the Mediterranean bivalves, its detection in Antarctic species underscores its persistence and widespread environmental contamination. nih.govresearchgate.net

The following table summarizes the findings of this compound detection in various bivalve species.

SpeciesCommon NameLocationDetection Status
Adamussium colbeckiAntarctic scallopTerra Nova Bay, AntarcticaDetected
Mytilus galloprovincialisMediterranean musselNorth-western Adriatic SeaDetected
Ruditapes philippinarumManila clamNorth-western Adriatic SeaDetected

This table is based on data from a comparative study of Antarctic and Mediterranean bivalves. nih.gov

Detection in Higher Trophic Levels and Food Web Transfer

The persistence and bioaccumulation potential of this compound lead to its transfer through aquatic and riparian food webs. acs.orgcymitquimica.com While it is estimated to have a lower bioaccumulation potential than heavier, more chlorinated PCB congeners, its continuous release and abundance in some aquatic environments can result in it dominating the PCB patterns found in various organisms. researchgate.net

The transfer of PCBs through food webs can be assessed using biomagnification factors (BMFs), which indicate the concentration change from prey to predator, and trophic magnification factors (TMFs), which describe the concentration increase with each trophic level in a food web. acs.org Research on chiral PCBs, including congeners other than PCB 11, has provided insights into these processes. For instance, most chiral PCBs have been shown to biomagnify in the Lake Superior aquatic food web. acs.org

Studies investigating the fate of chiral PCBs in diverse food webs that include invertebrates, fish, amphibians, and birds have revealed species-specific differences in metabolism and accumulation. acs.org For example, in one study, BMFs for certain chiral PCBs were greater than 1 for amphibians and passerine birds, indicating biomagnification, but less than 1 for kingfishers and snakeheads, suggesting these predators may have a higher capacity to metabolize these compounds. acs.org Trophic magnification factors were observed to be higher in a riparian food web compared to an aquatic food web, which was attributed to the high metabolic capacity for chiral PCBs in aquatic predators. acs.org

The process of biomagnification involves the accumulation of substances like PCBs in organisms primarily through their diet. researchgate.net Organisms at lower trophic levels, such as phytoplankton and zooplankton, absorb the compound from their environment. These are then consumed by small invertebrates and fish, which are in turn consumed by larger predators at the top of the food chain. researchgate.netacs.org This transfer from lower to higher trophic levels can lead to progressively higher concentrations of the compound in top predators. researchgate.net

Food Web ComponentRole in Transfer of this compoundResearch Findings
Lower Trophic Organisms Initial uptake from water and sediment.Phytoplankton and zooplankton show racemic (unmetabolized) residues of some PCBs, while macrozooplankton can show selective metabolism. acs.org
Aquatic Invertebrates Transfer from lower levels to fish.Serve as a food source for fish and other predators. epa.gov
Fish Accumulate from water and diet; transfer to predators.Early life stages are particularly vulnerable to PCB toxicity. epa.gov Some fish species show a high capacity to metabolize certain PCBs. acs.org
Birds & Mammals Top predators accumulating from diet (e.g., fish).Biomagnification factors for some PCBs are >1 in certain bird species, indicating accumulation from their prey. acs.org

This table summarizes the general process of PCB food web transfer based on available research. acs.orgepa.gov

Environmental Fate and Transport Dynamics of 3,3 Dichlorobiphenyl

Inter-compartmental Exchange and Partitioning Behaviors

The movement of 3,3'-Dichlorobiphenyl (B134845) between air, water, and sediment is a critical aspect of its environmental fate. This partitioning behavior determines its residence time in different environmental compartments and its availability to living organisms.

Air-Water Exchange and Volatilization from Aqueous Systems

The exchange of this compound between the atmosphere and water bodies is governed by its tendency to volatilize. This process is quantified by the Henry's Law constant, which describes the partitioning of a chemical between air and water at equilibrium. For this compound, the Henry's Law constant indicates a capacity for volatilization from aqueous systems, facilitating its entry into the atmosphere. henrys-law.orgnist.gov

Once in the air, its concentration can be influenced by temperature; as temperatures rise, volatilization from sources such as painted surfaces increases, leading to higher atmospheric concentrations, particularly in the summer. acs.org Studies in urban areas like Chicago have shown that PCB 11 is ubiquitous in the air, with concentrations varying seasonally. acs.org This volatilization from both water and terrestrial surfaces is a key step in its atmospheric transport. acs.orgacs.org

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H8Cl2 nih.gov
Molecular Weight223.1 g/mol chemicalbook.com
Water Solubility354.7 µg/L (at 25°C) chemicalbook.com
log Kow (Octanol-Water Partition Coefficient)5.27 researchgate.net
Henry's Law Constant2.8x10-11 atm-m³/mol (at 25°C) cdc.gov

Sediment-Water Partitioning and Sorption to Organic Matter

In aquatic systems, this compound partitions between the water column and bottom sediments. Its relatively low octanol-water partition coefficient (logKow = 5.27) and significant water solubility suggest that, compared to more heavily chlorinated PCBs, it has a greater tendency to remain in the mobile aqueous phase rather than accumulating in sediments. researchgate.net

Bioaccumulation Potential and Biota-Sediment Accumulation Factors (BSAFs) in Aquatic Ecosystems

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, sediment). The bioaccumulation potential of this compound is considered lower than that of heavier, more chlorinated PCBs. researchgate.net Nevertheless, its high abundance in some aquatic environments can lead to it being the dominant PCB congener found in local biota. researchgate.netnih.gov

The Biota-Sediment Accumulation Factor (BSAF) is a key metric used to assess the bioaccumulation of sediment-associated contaminants. It is the ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. dren.milfloridadep.gov

Calculating BSAF:

Generated code

A BSAF value greater than 1 indicates that the organism is accumulating the chemical to concentrations higher than those found in the sediment. For neutral organic compounds, the theoretical maximum BSAF is approximately 1.7. floridadep.gov Studies on various PCB congeners in lake trout from Lake Michigan have reported BSAF values ranging from less than 0.1 to 18. nih.gov While specific BSAF values for this compound were not detailed in the search results, its detection in bivalves and other aquatic organisms in both highly impacted and remote areas confirms its bioavailability and accumulation in food webs. nih.govnih.govresearchgate.net

Long-Range Environmental Transport and Global Distribution Considerations

One of the defining environmental characteristics of this compound is its propensity for long-range environmental transport (LRET). Its relatively high volatility allows it to be transported significant distances in the atmosphere from its sources. nih.gov This mobility has led to its detection in remote environments far from industrial or urban centers, including the polar regions. researchgate.netnih.gov

Research has confirmed the presence of this compound in the Arctic atmosphere, identifying it as a prevalent PCB congener, with its distribution attributed mainly to long-range atmospheric transport. nih.gov Similarly, it has been detected in Antarctic bivalves, where its presence in most samples is linked to atmospheric transport, facilitated by its higher volatility compared to heavier PCBs. nih.gov The global distribution of this compound is further evidenced by its detection in various consumer goods, such as printed materials and packaging, from numerous countries across five continents, highlighting the widespread nature of its sources. nih.gov This demonstrates that ongoing, small-scale releases from pigmented products contribute to its global environmental burden via atmospheric transport. acs.orgresearchgate.net

Transformation and Degradation Pathways of 3,3 Dichlorobiphenyl

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a role in the transformation of 3,3'-dichlorobiphenyl (B134845) in the environment. These include photolytic degradation, hydrolysis, and oxidation.

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Phases

Photolysis is considered a significant abiotic degradation process for PCBs in aquatic environments. cpcb.nic.in While specific studies on the direct photolytic degradation of this compound in atmospheric phases are less common, the general principles of PCB photolysis suggest that it would be susceptible to degradation by sunlight. In the aqueous phase, the presence of humic substances can sensitize the photolysis of PCBs, accelerating their degradation. The process typically involves the breaking of carbon-chlorine bonds, leading to less chlorinated biphenyls or other degradation products.

Hydrolysis and Oxidation in Environmental Matrices

Hydrolysis and oxidation are generally not significant degradation pathways for PCBs, including this compound, in the environment. cpcb.nic.in PCBs are known for their chemical stability and resistance to both hydrolysis and oxidation under typical environmental conditions. waocp.com This resistance contributes to their persistence in various environmental matrices. cpcb.nic.in

Biotic Transformation Processes (Biotransformation)

Biotic transformation, or biotransformation, mediated by microorganisms, is a crucial pathway for the degradation of this compound in the environment.

Microbial Degradation in Environmental Matrices

Microorganisms, particularly bacteria, play a vital role in the breakdown of PCBs. The rate and extent of degradation are influenced by the degree and position of chlorine substitution on the biphenyl (B1667301) rings. cpcb.nic.in Generally, less chlorinated PCBs like this compound are more readily degraded by microorganisms than their more highly chlorinated counterparts. cpcb.nic.in

Under aerobic conditions, numerous bacterial strains have demonstrated the ability to degrade this compound. The primary mechanism involves the biphenyl catabolic pathway, where enzymes initiate the attack on the biphenyl structure.

A notable aspect of the microbial degradation of this compound is its utilization as a sole source of carbon and energy by several bacterial strains. This capability is significant for bioremediation as it suggests that these bacteria can thrive and degrade the contaminant without the need for additional growth substrates. nih.govelizadeuniversity.edu.ng

Several studies have isolated and characterized bacterial strains from contaminated soils with the ability to grow on dichlorobiphenyls, including this compound.

Enterobacter, Ralstonia, and Pseudomonas: Strains of Enterobacter sp., Ralstonia sp., and Pseudomonas sp. isolated from contaminated soils in Nigeria have been shown to utilize this compound as a sole carbon source. nih.govnih.govwanfangdata.com.cn For instance, Ralstonia sp. SA-3, Ralstonia sp. SA-4, and Pseudomonas sp. SA-6 exhibited logarithmic growth on 3,3'-diCB with generation times ranging from 30.4 to 33.8 hours. nih.govelizadeuniversity.edu.ng During this process, they produce metabolites such as 3-chlorobenzoate (B1228886) (3-CBA) and release chloride ions, although not in stoichiometric amounts, indicating a complex degradation pathway. nih.govelizadeuniversity.edu.ng The initial attack is believed to be a dioxygenase-mediated process. nih.govelizadeuniversity.edu.ng

Sphingobium: A novel bacterial strain, Sphingobium fuliginis HC3, isolated from PCB-contaminated soil, has demonstrated the ability to degrade biphenyl and PCBs, including 3-chlorobiphenyl (B164846), without the accumulation of dead-end intermediates like benzoate (B1203000) and 3-chlorobenzoate. nih.gov This strain can rapidly degrade these intermediates, making it a promising candidate for the complete mineralization of biphenyl and some PCBs. nih.gov

The degradation of this compound by these bacterial strains typically involves the production of chlorobenzoic acids as intermediates. For example, the degradation of this compound can lead to the formation of 3-chlorobenzoic acid. tandfonline.com The ability of some of these strains to further degrade these chlorinated benzoic acids is a key factor in the complete mineralization of the parent compound. nih.govresearchgate.net

Table 1: Bacterial Strains Capable of Utilizing this compound as a Sole Carbon Source

Bacterial Genus Specific Strains Key Findings
Enterobacter Enterobacter sp. SA-2 Isolated from contaminated soil; capable of growth on various dichlorobiphenyls, including 3,3'-diCB. nih.govnih.gov
Ralstonia Ralstonia sp. SA-3, SA-4 Isolated from contaminated soil; demonstrated logarithmic growth on 3,3'-diCB. nih.govelizadeuniversity.edu.ng Produced 3-chlorobenzoate and chloride as metabolites. nih.govelizadeuniversity.edu.ng
Pseudomonas Pseudomonas sp. SA-6 Isolated from contaminated soil; showed logarithmic growth on 3,3'-diCB. nih.govelizadeuniversity.edu.ng Produced 3-chlorobenzoate and chloride as metabolites. nih.govelizadeuniversity.edu.ng
Sphingobium Sphingobium fuliginis HC3 Isolated from PCB-contaminated soil; degrades biphenyl and some PCBs without accumulation of inhibitory intermediates like 3-chlorobenzoate. nih.gov
Aerobic Degradation by Bacterial Strains

Metabolic Transformation in Non-Human Biological Systems (e.g., Rodents, Cell Lines)

In non-human biological systems, such as rodents and human-derived cell lines, this compound undergoes metabolic transformation through a series of enzymatic reactions, primarily divided into Phase I and Phase II metabolism. These processes aim to increase the water solubility of the compound to facilitate its excretion.

The initial and a major step in the metabolism of this compound (PCB 11) is Phase I hydroxylation, catalyzed by cytochrome P450 (P450) enzymes. nih.govacs.orgacs.org This reaction introduces a hydroxyl (-OH) group onto the biphenyl structure, forming monohydroxylated metabolites.

A primary and significant metabolite formed from PCB 11 is 3,3'-dichloro-4'-hydroxybiphenyl, also known as 4-OH-PCB 11. nih.govacs.orgoup.comuiowa.edumdpi.com Studies in Sprague-Dawley rats exposed to PCB 11 via inhalation showed rapid metabolism, with 4-OH-PCB 11 being detected in the liver. nih.govacs.org The formation of this metabolite is swift, and it is subsequently subject to further biotransformation. nih.govacs.org

In vitro studies using the human liver cell line HepG2 have confirmed the formation of a complex mixture of oxidative metabolites from PCB 11. figshare.comnih.gov These include not only monohydroxylated metabolites like 4-OH-PCB 11 but also dihydroxylated and methoxylated derivatives. nih.gov The unambiguous identification of 4-OH-PCB 11 and its corresponding catechol metabolite, 3',5-dichloro-3,4-dihydroxybiphenyl (4,5-di-OH-PCB 11), in these cells highlights the importance of hydroxylation as a key metabolic pathway. nih.gov

Table 3: Phase I Hydroxylation of this compound

Biological System Key Phase I Metabolite(s) Reference(s)
Sprague-Dawley Rats 4-OH-PCB 11 nih.govacs.org

Following Phase I hydroxylation, the resulting hydroxylated metabolites of this compound, such as 4-OH-PCB 11, can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for excretion. The two main conjugation pathways for hydroxylated PCBs are sulfation and glucuronidation. acs.orgiucr.orgnih.gov

Sulfation: This process involves the transfer of a sulfonate group (SO₃⁻) to the hydroxyl group of the metabolite, catalyzed by sulfotransferase (SULT) enzymes. oup.com The resulting sulfate (B86663) esters are highly water-soluble. acs.org The metabolite 4-OH-PCB 11 is known to be susceptible to sulfation, forming 4-OSO₃-PCB 11 (3,3'-dichloro-4'-sulfooxy-biphenyl). oup.com This sulfated metabolite has been identified in human serum, indicating that this is a relevant metabolic pathway in humans. nih.gov Studies in rats have also shown that sulfated metabolites of other less-chlorinated PCBs can be major circulating metabolites. nih.govacs.org

Glucuronidation: This pathway involves the conjugation of the hydroxylated metabolite with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). acs.org This process also significantly enhances hydrophilicity. Studies with rat liver microsomes have shown that the efficiency of glucuronidation is highly dependent on the structure of the hydroxylated PCB metabolite, including the position of chlorine atoms. acs.org Research on the metabolism of PCB 11 in HepG2 cells has demonstrated the formation of both sulfo- and glucuronide conjugates of its hydroxylated metabolites. figshare.comnih.govresearchgate.net

The interplay between these Phase I and Phase II metabolic pathways results in a complex mixture of metabolites derived from the initial this compound compound. nih.gov

Formation of Novel and Complex Metabolite Profiles (e.g., Methoxylated Metabolites, Catechol Metabolites)

The biotransformation of this compound (PCB 11) results in a complex array of oxidative metabolites. Studies utilizing human-relevant models, such as the HepG2 human hepatoma cell line, have demonstrated that this compound is metabolized into a diverse profile of products. nih.govnih.gov This includes the formation of monohydroxylated, dihydroxylated, hydroxylated-methoxylated, and methoxylated-dihydroxylated metabolites, along with their corresponding sulfo and glucuronide conjugates. nih.gov

A significant finding in the metabolic analysis of this compound is the identification of novel methoxylated metabolites, which were observed for the first time in a human-relevant model. nih.govnih.gov The formation of these methoxylated derivatives points to a more extensive metabolic pathway than previously understood for this specific PCB congener.

Furthermore, the metabolism of this compound leads to the production of catechol metabolites. nih.gov For instance, 4-OH-PCB 11 (this compound-4-ol) is a primary metabolite that can be further oxidized to the corresponding catechol, 4,5-di-OH-PCB 11 (3',5-dichloro-3,4-dihydroxybiphenyl). nih.govnih.gov The presence of catechol metabolites is of particular interest as they are known to be potentially reactive and toxic. nih.govnih.gov

In a study using HepG2 cells exposed to this compound, a total of thirty different metabolites were identified. nih.gov This highlights the complexity of its metabolic fate within a biological system. The unambiguous identification of key metabolites such as 4-OH-PCB 11 and 4,5-di-OH-PCB 11 was achieved through liquid and gas chromatographic analyses. nih.govnih.gov

The following table summarizes the classes of metabolites formed from this compound in HepG2 cells:

Table 1: Classes of this compound Metabolites Identified in HepG2 Cells

Metabolite Class Examples
Monohydroxylated Metabolites 4-OH-PCB 11
Dihydroxylated Metabolites 4,5-di-OH-PCB 11
Methoxylated-Hydroxylated Metabolites -
Methoxylated-Dihydroxylated Metabolites -
Sulfo Conjugates -

Data derived from studies on HepG2 cells. nih.gov

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of this compound into its various hydroxylated metabolites is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Spectral binding studies have suggested that this compound binds to and is metabolized by cytochrome P450 enzymes, leading to the formation of monohydroxylated and dihydrodiol metabolites. nih.gov The liver is the principal site for the metabolism of polychlorinated biphenyls, where CYP enzymes catalyze their conversion to more polar and excretable forms.

While the involvement of the cytochrome P450 system is established, the specific isoforms responsible for the metabolism of this compound in humans are still under investigation. nih.govacs.org It has been noted that rat cytochrome P450 enzymes exhibit significantly different specificities for various PCB congeners, underscoring the need for further studies to confirm the roles of human CYP isoforms in the metabolism of non-ortho-substituted PCBs like this compound. nih.govacs.org For some PCB congeners, human cytochrome P450 enzymes, particularly CYP2A6, have been reported to preferentially form para-hydroxylated metabolites. nih.gov

The initial hydroxylation by cytochrome P450 is a critical step, leading to the formation of metabolites such as 4-OH-PCB 11. nih.gov This initial product can then undergo further metabolism. For instance, it is a likely substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates, respectively. nih.gov Specifically, 4-OH-PCB 11 is a known substrate for human SULT2A1. nih.gov

In bacterial systems, different enzymatic pathways are involved. For example, biphenyl dioxygenase (BPDO) is a key enzyme in the biphenyl catabolic pathway of bacteria like Comamonas testosteroni B-356, which can oxygenate this compound. nih.gov This initial dioxygenase attack is a crucial step in the microbial degradation of this compound. nih.govelizadeuniversity.edu.ng

The following table lists the key enzymatic systems and their roles in the biotransformation of this compound.

Table 2: Enzymatic Systems in this compound Biotransformation

Enzyme System Role Organism/Model
Cytochrome P450 (CYP) Initial hydroxylation to form mono- and dihydroxylated metabolites. Human (HepG2 cells), Rat
UDP-glucuronosyltransferases (UGTs) Conjugation of hydroxylated metabolites. Human
Sulfotransferases (SULTs) Conjugation of hydroxylated metabolites (e.g., SULT2A1). Human

Table 3: List of Chemical Compounds

Compound Name
This compound
This compound-4-ol
3',5-dichloro-3,4-dihydroxybiphenyl
4-OH-PCB 11
4,5-di-OH-PCB 11
3-chlorobenzoic acid
4-chlorobenzoic acid
4-chlorobenzyl alcohol
2,3,3'-trihydroxy-4'-chlorobiphenyl
2-hydroxy-4-chlorobenzoate
3,3'-dihydroxy-4,4'-dichlorobiphenyl
2,3-dihydro-2,3,3'-trihydroxy-4,4'-dichlorobiphenyl
3-hydroxy-4-chlorobenzoate
3-F,4′PCB 3 sulfate

Analytical Methodologies for 3,3 Dichlorobiphenyl and Its Metabolites

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a foundational step in the analytical workflow, designed to isolate and concentrate PCB 11 and its metabolites from the sample matrix while removing interfering substances. The choice of technique is highly dependent on the nature of the sample, whether environmental or biological.

Environmental matrices such as air, water, soil, sediment, and consumer products require robust extraction methods to isolate PCB 11. nau.educdc.gov Common approaches are standardized by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov

Soxhlet Extraction : This classic technique is frequently used for solid samples. For instance, consumer goods like newspapers, magazines, and cardboard have been analyzed for PCB 11 by spiking samples with surrogate standards and extracting them with dichloromethane (B109758) for 24 hours using a Soxhlet apparatus. nau.edu EPA Method 3540 (Soxhlet) and 3541 (Automated Soxhlet) are standard procedures for this purpose. epa.govepa.gov

Pressurized Liquid/Fluid Extraction (PLE/PFE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions. Air samples collected on quartz fiber filters and XAD-2 resin have been extracted using PLE with a 1:1 mixture of acetone (B3395972) and hexane. nih.gov EPA Method 3545A is a validated PFE method for extracting PCBs from solid matrices. epa.gov

Solid Phase Extraction (SPE) : SPE is a versatile technique for both solid and aqueous samples. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. The analytes are then eluted with a small volume of solvent. EPA Method 3535A is a standard SPE procedure for aqueous samples. epa.gov

Liquid-Liquid Extraction (LLE) : For aqueous samples, LLE is a common approach. Methods include separatory funnel (EPA Method 3510C) and continuous liquid-liquid extraction (EPA Method 3520C). cdc.govepa.gov

Following initial extraction, a "cleanup" step is often necessary to remove co-extracted interfering compounds like lipids or sulfur. cdc.gov This is commonly achieved using column chromatography with adsorbents such as alumina, silica (B1680970) gel, or Florisil. nau.educdc.govepa.gov

Table 1: EPA Standardized Extraction Methods for PCBs in Environmental Samples
Method NumberMethod NameMatrix TypeReference
3510CSeparatory Funnel Liquid-Liquid ExtractionAqueous epa.gov
3520CContinuous Liquid-Liquid ExtractionAqueous epa.gov
3535ASolid-Phase ExtractionAqueous epa.gov
3540CSoxhlet ExtractionSolid epa.gov
3541Automated Soxhlet ExtractionSolid epa.gov
3545APressurized Fluid ExtractionSolid epa.gov
3546Microwave ExtractionSolid epa.gov

Analyzing biological samples such as plasma, serum, tissues, and bile presents unique challenges due to the high content of lipids and proteins. cdc.gov

Solvent Extraction : This is a widely used approach for biological fluids. A detailed protocol for extracting PCB 11 and its hydroxylated metabolites from mouse blood or serum involves liquid-liquid extraction followed by a solid-phase extraction cleanup step. protocols.io Solvents such as hexane, benzene, or mixtures like hexane/ethyl ether are commonly employed for extracting PCBs from blood or serum. cdc.gov

Metabolite-Specific Extraction : For polar metabolites like PCB sulfates, specific protocols are required. An efficient method for extracting 4-PCB 11 sulfate (B86663) from rat tissues and fluids involves sample acidification with formic acid followed by protein precipitation and extraction with acetonitrile. nih.gov

Extraction from Tissues : For solid tissues, methods similar to those for environmental solids can be adapted. This includes techniques like supercritical fluid extraction (EPA Method 3562) and Soxhlet extraction. epa.gov A crucial step in tissue analysis is the removal of lipids, which can interfere with chromatographic analysis, often accomplished through column chromatography. cdc.gov

Chromatographic Separation Techniques

Chromatography is essential for separating PCB 11 and its metabolites from other co-extracted compounds and from each other, enabling accurate identification and quantification.

Gas chromatography is the workhorse technique for the analysis of persistent organic pollutants like PCBs. The choice of capillary column is critical for achieving the necessary separation (resolution).

High-Resolution Separation : For congener-specific analysis, specialized columns are necessary. An SP-Octyl capillary column has been shown to completely separate PCB 11 from other potentially interfering PCB congeners, which is a significant advantage over more commonly used nonselective columns. nih.gov A typical GC oven temperature program might start at 75°C, ramp to 150°C, and then ramp to a final temperature of 280°C to elute all 209 congeners. nih.gov

Standard Methods : EPA Method 8082A specifies the use of open-tubular, capillary columns for the determination of individual PCB congeners. epa.gov The method often employs a dual-column system, where two columns of different polarity are used to confirm the identity of the analytes. epa.gov

While GC is ideal for the parent PCB 11 compound, its less volatile and more polar metabolites, such as hydroxylated, sulfated, and glucuronidated forms, are better suited for analysis by liquid chromatography. nih.govnih.gov

UHPLC for Metabolite Profiling : Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has been effectively used to analyze the complex mixture of metabolites formed from PCB 11 in cell cultures. nih.govresearchgate.net This technique can separate a wide range of metabolites, including monohydroxylated, dihydroxylated, methoxylated, and conjugated (sulfate and glucuronide) forms, in a single analytical run. nih.gov

Analysis of Sulfated Metabolites : High-performance liquid chromatography (HPLC) coupled to a mass spectrometer has been specifically used to determine the concentrations of 4-PCB 11 sulfate in various tissues and body fluids. nih.gov

Detection and Quantification Approaches

The final step in the analytical process is the detection and quantification of the separated compounds. High sensitivity and selectivity are paramount, especially given the low concentrations often found in samples.

Mass Spectrometry (MS) : Mass spectrometry, particularly when used in tandem (MS/MS), is the gold standard for selective and sensitive detection. Gas chromatography-tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode is a highly selective method for quantifying PCB 11, minimizing interferences. nih.gov For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) provides accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. nih.govnih.govnih.gov

Electron Capture Detector (ECD) : Historically, the electron capture detector has been widely used for PCB analysis due to its high sensitivity to halogenated compounds. epa.govnih.gov However, it is less selective than mass spectrometry and can be prone to interferences from other co-eluting halogenated compounds. nih.gov

Quality Assurance/Quality Control : Accurate quantification relies on a rigorous quality control regime. This includes the analysis of method blanks to check for contamination, the use of surrogate standards (e.g., 3,5-dichlorobiphenyl, 2,3,5,6-tetrachlorobiphenyl) spiked into samples before extraction to monitor method performance, and the use of internal standards (e.g., 2,2',3,4,4',5,6,6'-octachlorobiphenyl) added just before analysis for accurate quantification. nih.govprotocols.io Calibration with authentic standards of PCB 11 is essential for positive identification and accurate measurement. nau.edu

Table 2: Common Detector Types for 3,3'-Dichlorobiphenyl (B134845) Analysis
DetectorCoupled TechniqueSelectivityPrimary UseReference
Tandem Mass Spectrometry (MS/MS)GC, LCVery HighQuantification of PCB 11 and metabolites nih.govprotocols.io
High-Resolution Mass Spectrometry (HRMS)GC, LCVery HighIdentification of unknown metabolites nih.govnih.gov
Electron Capture Detector (ECD)GCModerateScreening and quantification of PCBs epa.govnih.gov
Electrolytic Conductivity Detector (ELCD)GCModerateQuantification of halogenated compounds epa.gov

Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article
Compound Name
This compound (PCB 11)
3,5-Dichlorobiphenyl (PCB 14)
2,3,5,6-Tetrachlorobiphenyl (PCB 65)
2,2',3,4,4',5,6,6'-Octachlorobiphenyl (PCB 204)
4-OH-PCB 11 (this compound-4-ol)
4-PCB 11 sulfate (3,3'-dichloro-4'-sulfooxy-biphenyl)
Acetone
Acetonitrile
Benzene
Dichloromethane
Ethyl ether
Formic acid
Hexane

Mass Spectrometry (MS and Tandem MS/MS) for Congener-Specific Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the congener-specific analysis of polychlorinated biphenyls (PCBs), including this compound. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing highly specific identification and quantification.

For enhanced selectivity, tandem mass spectrometry (MS/MS) is often utilized. In this technique, a specific precursor ion from the initial mass spectrum is selected, fragmented, and the resulting product ions are analyzed. This multiple-reaction monitoring mode significantly reduces background interference and improves the signal-to-noise ratio, which is crucial for analyzing complex environmental samples. The use of GC/MS/MS has been particularly important in identifying non-Aroclor congeners like this compound, which might be missed by less selective methods. acs.org For instance, the first detection of this compound in ambient air in Chicago was accomplished using GC/MS/MS, highlighting the method's superior selectivity over more traditional approaches. acs.org

The electron impact (EI) mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two chlorine atoms. The molecular ion peak is the most abundant.

Table 1: Characteristic Mass Spectrometry Peaks for this compound

m/z Value Significance
222 Molecular Ion Peak (M+)
224 Isotope Peak (M+2)
152 Fragment Ion ([M-2Cl]+)

Data sourced from PubChem CID 16307. nih.gov

Electron Capture Detection (ECD) in Conjunction with GC

Gas chromatography with an electron capture detector (GC-ECD) is a widely used and highly sensitive method for the analysis of electrophilic compounds, particularly halogenated substances like PCBs. measurlabs.com U.S. EPA Method 8082, for example, specifies GC-ECD for the determination of PCBs in various matrices. synectics.netepa.gov

The ECD operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons, creating a constant current. When electronegative compounds like this compound pass through the detector, they capture electrons, causing a measurable drop in the current. This response is proportional to the concentration of the analyte. measurlabs.com

While GC-ECD offers exceptional sensitivity, reaching picogram levels, its selectivity is lower compared to mass spectrometry. acs.org Co-eluting compounds can interfere with quantification, making confirmation on a second, dissimilar GC column or by GC-MS a common practice to ensure accurate identification. synectics.netepa.gov

Table 2: Features of GC-ECD for this compound Analysis

Feature Description
Principle Measures the capture of electrons by electronegative analytes.
Sensitivity Extremely high, capable of detecting trace concentrations. measurlabs.com
Selectivity Highly selective for halogenated and other electronegative compounds. measurlabs.com
Common Method Foundational detector in regulatory methods like EPA 8082. epa.gov

| Limitation | Potential for interference from co-eluting compounds, often requiring confirmation. acs.orgsynectics.net |

Application of Advanced Spectroscopic Methods (e.g., NMR, SERS) for Characterization

While chromatographic methods are used for separation and quantification, advanced spectroscopic techniques are indispensable for the definitive structural characterization of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the chemical environment of each atom in the molecule. researchgate.net For this compound, NMR can confirm the substitution pattern of the chlorine atoms on the biphenyl (B1667301) rings.

Table 3: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)
141.41
134.65
129.72
127.58
127.03
124.92

Solvent: CDCl₃, Frequency: 100.41 MHz. Data sourced from the Human Metabolome Database via PubChem. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is another advanced technique that can provide vibrational (fingerprint) information about a molecule. While less commonly applied for routine quantification of PCBs compared to GC-based methods, SERS offers high sensitivity and specificity for characterizing molecular structures, particularly for samples at low concentrations. Its application could be valuable in specialized research for identifying metabolites or studying interactions at surfaces.

Computational and Machine Learning Approaches for Metabolite Identification and Quantification

The identification of metabolites from complex biological samples represents a significant analytical challenge. Computational and machine learning (ML) approaches are emerging as powerful tools to address this, particularly when analyzing data from high-resolution mass spectrometry. kyoto-u.ac.jpkyoto-u.ac.jp

The standard method for identifying metabolites relies on comparing the experimental MS/MS spectrum of an unknown compound against a library of reference spectra. kyoto-u.ac.jp When a reference standard is not available, computational methods become essential. Machine learning models can be trained on large datasets of known molecules and their fragmentation spectra to learn the complex relationship between a chemical structure and its resulting mass spectrum. kyoto-u.ac.jpdtu.dk

A common ML approach involves predicting a molecule's "fingerprint"—a digital representation of its structural features—directly from its MS/MS spectrum. kyoto-u.ac.jp This predicted fingerprint can then be used to search chemical databases to find the most likely candidate structures. kyoto-u.ac.jpbu.edu These methods can accelerate the identification of novel metabolites of compounds like this compound, for which authentic standards may not exist. nih.gov

Table 4: General Workflow for ML-Based Metabolite Identification

Step Description
1. Data Acquisition Obtain high-resolution MS/MS spectra of potential metabolites from a biological sample.
2. Model Training A machine learning model (e.g., a neural network) is trained on a large library of known compounds and their corresponding MS/MS spectra.
3. Feature Prediction The trained model predicts an intermediate representation, such as a molecular fingerprint, from the experimental MS/MS spectrum of the unknown metabolite. kyoto-u.ac.jp
4. Database Searching The predicted fingerprint is used to query structural databases (e.g., PubChem, ChemSpider) to retrieve candidate molecules with similar fingerprints.

| 5. Candidate Ranking | Candidate structures are ranked based on the similarity between their predicted properties and the experimental data to propose the most likely metabolite structure. |

Mechanistic Research on 3,3 Dichlorobiphenyl Interactions in Model Biological Systems

Structure-Activity Relationship (SAR) Studies Pertaining to Biological Interactions

Structure-activity relationship (SAR) studies for polychlorinated biphenyls (PCBs) investigate how the number and position of chlorine atoms on the biphenyl (B1667301) structure influence their biological and toxicological effects. For 3,3'-Dichlorobiphenyl (B134845) (PCB 11), its specific chlorination pattern dictates its metabolic fate and interaction with biological systems, distinguishing it from other PCB congeners.

Influence of Chlorination Pattern on Metabolic Pathways and Reactivity

The metabolism of this compound is significantly influenced by its chlorination pattern, which lacks chlorine atoms in the ortho positions (2, 2', 6, 6'). This structural feature allows the two phenyl rings to rotate more freely, making it more susceptible to enzymatic attack compared to ortho-substituted congeners. In human-relevant cell lines, such as HepG2 cells, this susceptibility leads to extensive metabolism. nih.govnih.gov

Studies have shown that this compound is transformed into a complex array of oxidative metabolites. nih.govnih.gov The primary sites of oxidation are the unchlorinated carbon atoms. This process, primarily mediated by cytochrome P450 enzymes, results in the formation of hydroxylated metabolites. acs.org Research using HepG2 cells identified thirty different metabolites of PCB 11, including monohydroxylated, dihydroxylated, hydroxylated-methoxylated, and methoxylated-di-hydroxylated forms, along with their corresponding sulfo and glucuronide conjugates. nih.govnih.gov The formation of catechol metabolites, such as 4,5-di-OH-PCB 11, is of particular toxicological interest as catechols can be oxidized to reactive and potentially toxic quinones. nih.gov

Comparative Analysis with Other Polychlorinated Biphenyl Congeners

The biological activity of this compound (PCB 11) shows notable differences when compared to other PCB congeners, particularly higher chlorinated and dioxin-like PCBs.

Comparison with Higher Chlorinated PCBs: Research on neuronal morphogenesis has revealed that PCB 11 is more potent than some higher chlorinated non-dioxin-like congeners. nih.gov For instance, while PCB 95 and PCB 136 are known to promote dendritic growth in primary neurons, PCB 11 elicits similar effects at significantly lower concentrations. nih.gov The dendrite-promoting activity of PCB 11 was observed at femtomolar (fM) concentrations, whereas higher chlorinated PCBs typically show such effects at picomolar (pM) levels. nih.gov

Comparison with Dioxin-Like PCBs: A critical distinction lies in the mechanism of action between PCB 11 and dioxin-like (DL) PCBs. DL-PCBs are structurally similar to dioxins, are typically coplanar, and exert their toxicity primarily by binding to the aryl hydrocarbon receptor (AhR). scispace.comosti.gov In contrast, PCB 11 has been shown to lack activity at the AhR and the thyroid hormone receptor (THR). scispace.comresearchgate.net Its biological effects, such as promoting dendritic growth, are therefore not mediated by these classical pathways associated with dioxin-like toxicity. scispace.com

Comparison with other Lower Chlorinated PCBs: The metabolic profile of PCB 11 is also distinct from other lower chlorinated congeners. acs.orgresearchgate.net Under identical experimental conditions in HepG2 cells, the types and distribution of metabolites produced from PCB 11 differed from those produced from 3-chlorobiphenyl (B164846) (PCB 2). acs.orgresearchgate.net This indicates that even among lower chlorinated PCBs, specific chlorination patterns lead to unique metabolic pathways and end products. acs.org

Cellular and Molecular Responses in In Vitro Models

In vitro studies using model biological systems have been instrumental in elucidating the specific cellular and molecular responses to this compound exposure.

Effects on Neuronal Morphogenesis (e.g., Axonal and Dendritic Growth in Primary Rat Neurons)

Studies using primary neuron-glia co-cultures from the neocortices and hippocampi of neonatal rats have demonstrated that this compound significantly alters neuronal development. nih.govnih.gov Exposure to PCB 11 and its major metabolites, OH-PCB 11 and PCB 11 sulfate (B86663), was found to increase both axonal and dendritic growth in cortical and hippocampal pyramidal neurons. nih.govresearchgate.netoup.com

This enhancement of neuronal arborization occurs at remarkably low concentrations, with significant effects on neuronal morphogenesis observed at levels as low as 1 femtomolar (fM). nih.govnih.gov These findings suggest that PCB 11 can interfere with normal neurodevelopment by modulating the physical structure and connectivity of neurons. nih.gov The mechanism behind this dendrite-promoting activity has been linked to the cAMP response element-binding protein (CREB), a key signaling protein in neurodevelopment, rather than through pathways typically associated with higher chlorinated PCBs. scispace.comresearchgate.net

Effects of this compound on Neuronal Growth in Primary Rat Neurons

ParameterObservationEffective ConcentrationAffected Neuron Types
Dendritic GrowthSignificant increase in arborizationAs low as 1 fMCortical and Hippocampal Pyramidal Neurons
Axonal GrowthSignificant increase in growth rateAs low as 1 fMCortical and Hippocampal Pyramidal Neurons

Alterations in Cellular Metabolic Pathways (e.g., Vitamin B6 Metabolism in HepG2 Cells)

In addition to its direct metabolism, this compound can alter endogenous cellular metabolic pathways. nih.govnih.gov A study investigating the broader metabolic changes in HepG2 cells following exposure to PCB 11 revealed significant perturbations. nih.govnih.gov Using untargeted high-resolution mass spectrometry, researchers found that PCB 11 altered several metabolic pathways, with a notable impact on vitamin B6 metabolism. nih.govnih.gov This finding indicates that the cellular effects of PCB 11 extend beyond its own biotransformation and can disrupt the processing of essential vitamins and other endogenous molecules. nih.gov

Investigation of Metabolite Reactivity and Stability within Biological Systems

The metabolism of this compound in HepG2 cells results in a diverse suite of metabolites with varying reactivity and stability. nih.govnih.gov Thirty distinct metabolites were identified, including various hydroxylated and methoxylated forms, as well as sulfate and glucuronide conjugates which are typically formed to facilitate excretion. nih.govnih.gov

Of these metabolites, catechols (dihydroxylated PCBs) are considered particularly reactive. nih.gov They can undergo further oxidation to form semiquinones and quinones, which are electrophilic molecules capable of binding to cellular macromolecules and generating reactive oxygen species (ROS). nih.gov Indeed, the hydroxylated metabolite 3,3'-dichloro-4'-hydroxybiphenyl (4-OH-PCB11) has been shown to increase intracellular levels of ROS and cause cytotoxicity in human prostate epithelial cells. researchgate.net This suggests that the metabolism of PCB 11 is not solely a detoxification process and can lead to the formation of biologically active and potentially harmful metabolites. nih.govresearchgate.net

Metabolite Classes of this compound Identified in HepG2 Cells

Metabolite ClassDescriptionPotential Reactivity
MonohydroxylatedOne hydroxyl (-OH) group addedCan be biologically active
Dihydroxylated (Catechols)Two hydroxyl (-OH) groups addedConsidered reactive; can form toxic quinones
MethoxylatedOne or more methoxy (B1213986) (-OCH3) groups addedGenerally more stable
Conjugates (Sulfo/Glucuronide)Metabolites bound to sulfate or glucuronic acidWater-soluble, typically for excretion

Interaction with Specific Cellular Components and Pathways (e.g., CREB-Dependent Mechanisms)

Scientific investigations into the molecular mechanisms underlying the biological effects of this compound (PCB 11) have revealed a significant interaction with specific cellular signaling pathways, most notably the cAMP response element-binding protein (CREB)-dependent pathway. This interaction is central to understanding the neurotoxic potential of this particular polychlorinated biphenyl congener.

Research using in vitro models of primary rat cortical neurons has demonstrated that exposure to this compound promotes dendritic arborization, an effect that is significantly mitigated by the inhibition of CREB. nih.govescholarship.org This suggests a pivotal role for CREB in mediating the neuronal structural changes induced by this compound. Pharmacological blockade and short hairpin RNA (shRNA) knockdown of CREB have both been shown to decrease the dendritic growth stimulated by this compound, solidifying the link between this signaling protein and the compound's neurodevelopmental effects. nih.govescholarship.org

Notably, studies have also ruled out the involvement of several other pathways commonly associated with the toxicity of other PCB congeners. For instance, this compound does not appear to exert its effects through the aryl hydrocarbon receptor (AhR) or the thyroid hormone receptor (THR). nih.govescholarship.org Furthermore, antagonism of various calcium channels did not alter the observed this compound-induced dendritic growth, indicating that its primary mechanism of action is independent of these pathways. nih.gov

While the CREB pathway is the most prominently identified target, other cellular interactions have been noted. In human liver carcinoma cells (HepG2), this compound has been shown to be metabolized into a complex mixture of oxidative metabolites and to alter several metabolic pathways, with a particular impact on vitamin B6 metabolism. nih.govacs.orgnih.gov Additionally, some in vitro evidence suggests that this compound may act as a weak sensitizer (B1316253) of ryanodine (B192298) receptors (RyRs), which are critical for calcium signaling, although this appears to be a less significant mechanism compared to its influence on CREB. nih.govnih.gov

The following table summarizes the key research findings on the interaction of this compound with cellular components and pathways:

Cellular Component/PathwayObservationExperimental Model
CREB (cAMP response element-binding protein) Inhibition of CREB (pharmacological or shRNA) significantly decreases this compound-induced dendritic growth. nih.govescholarship.orgPrimary rat cortical neurons
Aryl Hydrocarbon Receptor (AhR) This compound lacks activity at the AhR. nih.govescholarship.orgReporter cell lines
Thyroid Hormone Receptor (THR) This compound lacks activity at the THR. nih.govescholarship.orgReporter cell lines
Calcium Channels Pharmacologic antagonism of various calcium channels does not alter this compound-induced dendritic arborization. nih.govPrimary rat cortical neurons
Metabolic Pathways Alters several metabolic pathways, notably vitamin B6 metabolism. nih.govacs.orgnih.govHepG2 cells
Ryanodine Receptors (RyRs) Weakly sensitizes ryanodine receptors. nih.govnih.govIn vitro assays

Detailed findings from studies on the CREB-dependent mechanism are presented in the table below, illustrating the impact of CREB modulation on the effects of this compound.

Experimental ConditionEffect on Dendritic Growth in the Presence of this compoundImplication for Mechanism
Control (this compound exposure) Increased dendritic arborization. nih.govnih.govBaseline effect of the compound.
Pharmacological blockade of CREB Significantly decreased dendritic growth compared to control. nih.govCREB activity is necessary for the observed neuroplasticity.
shRNA knockdown of CREB Significantly decreased dendritic growth compared to control. nih.govConfirms the essential role of CREB protein in the signaling cascade.

Synthesis and Characterization of 3,3 Dichlorobiphenyl and Its Research Standards

Laboratory Synthesis of 3,3'-Dichlorobiphenyl (B134845) for Research Purity and Availability

The laboratory synthesis of this compound for research purposes focuses on methods that yield high-purity products, free from other PCB congeners. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction. This method typically involves the reaction of 3-chlorophenylboronic acid with a suitable halogenated benzene, such as 1-chloro-3-iodobenzene, in the presence of a palladium catalyst.

Other established methods for synthesizing chlorobiphenyls include the Ullmann reaction, which involves the copper-induced coupling of two aryl halide molecules. taylorfrancis.com Additionally, syntheses involving the decomposition of aroyl peroxides or the homolytic decarboxylation of aromatic carboxylic acids have been utilized to prepare various chlorobiphenyls. taylorfrancis.com

For research applications, this compound is available commercially as a certified reference material. accustandard.comaccustandard.com These standards are sold in various formats, such as a neat solid or as a solution in a solvent like isooctane, to be used for analytical and research purposes. accustandard.comaccustandard.compubcompare.aiesslabshop.com

Table 1: Common Laboratory Synthesis Routes for Chlorobiphenyls

Synthesis MethodPrecursorsCatalyst/ReagentsGeneral Application
Suzuki-Miyaura Coupling Arylboronic acid and Aryl halidePalladium catalyst, BaseWidely used for unsymmetrical biphenyls, high yields.
Ullmann Reaction Two molecules of Aryl halideCopperPreparation of symmetrical and unsymmetrical polychlorobiphenyls. taylorfrancis.com

Synthetic Routes for Labeled Analogues for Environmental Fate and Metabolism Studies

To trace the movement and transformation of this compound in the environment and in biological systems, isotopically labeled analogues are synthesized. These analogues, typically containing heavy isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are chemically identical to the parent compound but can be distinguished by mass spectrometry.

A general strategy for preparing labeled chlorinated biphenyls involves modifying the parent compounds through halogen exchange reactions using deuterated reagents. This allows for the specific introduction of deuterium atoms at defined positions on the biphenyl (B1667301) structure. While specific protocols for deuterated this compound are part of broader research methodologies, the principles follow standard organic synthesis techniques for isotopic labeling.

Targeted Synthesis of Key Metabolites (e.g., Hydroxylated and Sulfated Derivatives) for Analytical and Mechanistic Investigations

Understanding the biological effects of this compound requires studying its metabolites. The targeted synthesis of these metabolites, such as hydroxylated and sulfated derivatives, provides the authentic standards needed for their identification in biological samples and for toxicological testing.

A documented synthesis of a key hydroxylated metabolite, this compound-4-ol (4-OH-PCB 11), has been achieved using a multi-step process. uiowa.edu The synthesis begins with a Suzuki-coupling reaction between 4-bromo-2-chloroanisole and 3-chlorobenzene boronic acid. uiowa.eduuiowa.edu This reaction is catalyzed by a palladium complex, specifically tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB) as a ligand, to form the methoxy (B1213986) intermediate, 3,3'-dichloro-4-methoxybiphenyl. uiowa.eduuiowa.edu The final step is the demethylation of this intermediate using boron tribromide (BBr₃) to yield the desired hydroxylated product, this compound-4-ol. uiowa.edu

Table 2: Synthesis Scheme for this compound-4-ol

StepReactionKey ReagentsProductYield
1 Suzuki Coupling4-bromo-2-chloroanisole, 3-chlorobenzene boronic acid, Pd₂(dba)₃, DPDB, K₃PO₄3,3'-dichloro-4-methoxybiphenyl75% uiowa.edu
2 DemethylationBoron tribromide (BBr₃)This compound-4-olNot specified

Improved syntheses for various non-dioxin-like PCBs and their sulfur-containing metabolites have also been developed to support ongoing environmental and toxicological research. uiowa.edu

Purity Assessment and Authentication Methodologies for Synthesized Standards

The confirmation of structure and the assessment of purity are critical steps in the synthesis of analytical standards. A combination of chromatographic and spectroscopic techniques is employed to authenticate the synthesized this compound and its derivatives.

For the synthesized metabolite 3,3'-dichloro-4-methoxybiphenyl, gas chromatography-mass spectrometry (GC-MS) was used for authentication, revealing a molecular ion peak ([M]⁺) at m/z 252.0. uiowa.edu The purity was determined to be greater than 98.6% by analyzing the relative peak area in the gas chromatogram. uiowa.edu

Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. For 3,3'-dichloro-4-methoxybiphenyl, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra were recorded to confirm the arrangement of atoms in the molecule. uiowa.edu Similarly, NMR data is available for the parent compound, this compound, in public databases. nih.gov

Table 3: Analytical Data for Authentication of a Key Intermediate

TechniqueCompoundKey Data Points
GC-MS (EI, 70eV) 3,3'-dichloro-4-methoxybiphenylm/z (relative abundance %): 252.0 ([M]⁺, 100), 236.9 (64), 209.0 (55). uiowa.edu
¹H NMR (500 MHz, CDCl₃) 3,3'-dichloro-4-methoxybiphenylδ/ppm: 7.59 (d, 1H), 7.51 (t, 1H), 7.42 (dd, 1H), 7.40 (dt, 1H), 7.34 (dt, 1H), 7.30 (ddd, 1H), 7.00 (d, 1H), 3.84 (s, 3H). uiowa.edu
¹³C NMR (125 MHz, CDCl₃) 3,3'-dichloro-4-methoxybiphenylδ/ppm: 154.9, 141.4, 134.8, 133.2, 130.1, 128.8, 127.2, 126.8, 126.3, 124.8, 123.0, 112.3, 56.3. uiowa.edu
GC Purity 3,3'-dichloro-4-methoxybiphenyl> 98.6 % by relative peak area. uiowa.edu

Future Directions in 3,3 Dichlorobiphenyl Research

Advancements in Ultra-Trace Analytical Detection and Comprehensive Metabolite Characterization

A primary challenge in studying 3,3'-Dichlorobiphenyl (B134845) is its presence at low concentrations and its transformation into numerous metabolic products. Future research will prioritize the development of more sensitive analytical techniques for ultra-trace detection. High-resolution mass spectrometry (HRMS) coupled with advanced liquid chromatography (LC) methods is proving essential. researchgate.netnih.gov

Recent studies utilizing untargeted HRMS on human-relevant cell lines, such as HepG2, have revealed that the metabolism of this compound is far more complex than previously understood. researchgate.netnih.govnih.gov These investigations have successfully identified a wide array of oxidative metabolites. researchgate.netnih.gov For the first time in a human-relevant model, novel methoxylated PCB metabolites have been observed. researchgate.netnih.gov The identified metabolites include monohydroxylated, dihydroxylated, hydroxylated-methoxylated, and methoxylated-di-hydroxylated forms, as well as their subsequent sulfo and glucuronide conjugates. researchgate.netnih.gov Specifically, 4-OH-PCB 11 (this compound-4-ol) and its corresponding catechol metabolite, 4,5-di-OH-PCB 11 (3',5-dichloro-3,4-dihydroxybiphenyl), have been unambiguously identified. researchgate.netnih.gov The characterization of these complex metabolite profiles is critical, as certain metabolites, like catechols, are potentially reactive and toxic. nih.gov

Identified Metabolite Classes of this compound in HepG2 Cells
Metabolite Class NumberParent MetaboliteConjugates
Class 1Mono-hydroxylated PCB 11Sulfo, Glucuronide
Class 2Di-hydroxylated PCB 11Sulfo, Glucuronide
Class 3Methoxylated-hydroxylated PCB 11Sulfo, Glucuronide
Class 4Methoxylated-di-hydroxylated PCB 11Sulfo, Glucuronide

Enhanced Understanding of Environmental Transport Dynamics and Bioavailability in Diverse Ecosystems

Future research must focus on building a more detailed picture of how this compound moves through and persists in the environment. Evidence indicates that its primary source is the use of diarylide yellow pigments in consumer products such as newspapers, magazines, cardboard packaging, and plastic bags. nau.eduacs.org From these sources, it can enter wastewater treatment plants and combined sewer overflows, leading to its presence in air, water, sediment, and biota. nau.eduacs.org

Compared to more heavily chlorinated PCBs, this compound has distinct physicochemical properties that influence its environmental fate. It is less hydrophobic and more likely to partition into the gas phase, where it can be degraded by hydroxyl radicals. nau.edu Its higher aqueous solubility also affects its transport in aquatic systems and its bioavailability to organisms. nau.edu Studies have detected its presence in snails and sediments, confirming its uptake in aquatic food webs. nih.gov A key research direction is to quantify the loads of PCB 11 into waterways and to differentiate its sources, particularly distinguishing between pigment-related inputs and potential formation from the dechlorination of heavier PCBs. nau.edu Understanding these transport dynamics is crucial for developing effective strategies to mitigate its environmental presence. nau.edu

Environmental Occurrence and Transport Characteristics of this compound
Environmental CompartmentKey FindingsGoverning Properties
AirDetected in air samples; subject to gas-phase reactions. nau.eduSemi-volatile nature. nih.gov
WaterSignificant loads detected in major waterways like the Delaware River and NY/NJ Harbor. nau.eduHigher aqueous solubility compared to heavier PCBs. nau.edu
Sediment & BiotaFound in sediment and snails, indicating bioaccumulation. nau.edunih.govLower octanol-water partition coefficient than heavier PCBs, but still bioaccumulative. nau.edu
Source MaterialsMeasured at ppb levels in printed materials and packaging. nau.eduacs.orgInadvertent byproduct in diarylide yellow pigments. nau.edu

Elucidation of Novel Biotransformation Pathways across a Wider Range of Microbial Species

The biodegradation of this compound by microorganisms is a critical process for its natural attenuation in the environment. While it is known to be more susceptible to aerobic biodegradation than heavier PCBs, the specific pathways and the diversity of capable microbial species require further exploration. nau.edu

Research has identified several bacterial strains with the novel ability to utilize meta-substituted dichlorobiphenyls like 3,3'-diCB as a sole source of carbon and energy. nih.gov Species such as Ralstonia sp. SA-3, Ralstonia sp. SA-4, and Pseudomonas sp. SA-6 have been shown to grow on 3,3'-diCB, metabolizing it to 3-chlorobenzoate (B1228886) (3-CBA) and chloride. nih.gov The degradation process appears to involve an initial dioxygenase attack followed by the cleavage of carbon-chloride bonds. nih.gov Fungi, particularly the white rot fungus Phanerochaete chrysosporium, have also demonstrated the ability to degrade dichlorobiphenyls. usda.gov Future investigations should aim to isolate and characterize new microbial species from contaminated environments and elucidate the enzymatic mechanisms responsible for the breakdown of the biphenyl (B1667301) structure. Understanding these biotransformation pathways could pave the way for developing effective bioremediation strategies for PCB-polluted sites. nih.gov

Microbial Species Involved in this compound Biotransformation
MicroorganismMetabolic CapabilityIdentified Metabolites/Products
Ralstonia sp. SA-3, SA-4Utilizes 3,3'-diCB as sole carbon and energy source. nih.gov3-chlorobenzoate, Chloride. nih.gov
Pseudomonas sp. SA-6Utilizes 3,3'-diCB as sole carbon and energy source. nih.gov3-chlorobenzoate, Chloride. nih.gov
Phanerochaete chrysosporiumDegrades dichlorobiphenyls. usda.gov4-chlorobenzoic acid and 4-chlorobenzyl alcohol (from 4,4'-DCB). usda.gov

Further Mechanistic Investigations in Ecologically Relevant Organisms and Comparative Ecotoxicological Modeling (non-human clinical)

Understanding the specific toxic effects of this compound on wildlife is a growing area of research. Future work will focus on mechanistic studies in ecologically relevant model organisms to determine how this compound and its metabolites impact biological systems.

Developmental toxicology studies using zebrafish (Danio rerio) have begun to shed light on these mechanisms. umass.edu Research shows that this compound acts as a mild agonist for the Aryl hydrocarbon receptor (Ahr) pathway and can inhibit the activity of the Cyp1a enzyme, leading to various toxicity outcomes. umass.edu Its metabolite, 4-PCB-11-Sulfate, can also inhibit Cyp1a activity and, with chronic exposure, has been observed to increase hepatic neutral lipids and alter the pancreatic β-cell cluster area in zebrafish. umass.edu These studies employ a range of techniques, including in vivo bioassays, gene expression analysis (RT-qPCR), and advanced microscopy with transgenic fish lines. umass.edu

Complementing these laboratory investigations is the advancement of comparative ecotoxicological modeling. ecotoxmodels.org Models such as Dynamic Energy Budget (DEB) and Toxicokinetic-Toxicodynamic (TKTD) models can be used to simulate the uptake, distribution, and effects of chemicals in organisms. ecotoxmodels.org These models help to extrapolate findings from one species to another and to predict the effects of chemical mixtures and time-variable exposures, providing a powerful tool for risk assessment beyond single-species laboratory tests. ecotoxmodels.org

Integrated Approaches Combining Environmental Monitoring, Laboratory Studies, and Computational Modeling

The complexity of this compound as an environmental contaminant demands a research framework that integrates multiple disciplines. Future progress will rely on combining environmental monitoring, controlled laboratory studies, and computational modeling to create a comprehensive understanding of its source-to-effect pathway.

This integrated approach involves using data from environmental monitoring of air, water, and biota to inform the design of relevant laboratory toxicology experiments. nau.eduumass.edu For example, concentrations detected in waterways can be used to set realistic exposure levels in studies with organisms like zebrafish. nau.eduumass.edu In turn, the mechanistic data from these lab studies—such as information on metabolic pathways and toxicological effects—can be used to develop and parameterize computational models. researchgate.netecotoxmodels.org These models can then simulate environmental transport, bioaccumulation, and ecological risk under various scenarios, helping to predict potential impacts where direct measurement is not feasible. ecotoxmodels.org By combining these three pillars of research, scientists can more accurately assess the risks posed by this compound and develop more effective management and mitigation strategies.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3,3'-dichlorobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC/MS) is the primary method for detecting this compound, especially in complex matrices like water or biological tissues. Spiking techniques with isotope-labeled standards (e.g., deuterated analogs) improve quantification accuracy in low-concentration samples . For environmental monitoring, passive air sampling combined with GC/MS has been used to detect this compound in Arctic regions, where it is a prevalent PCB congener .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 2,2'-dichlorobiphenyl)?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for structural differentiation. For example, coupling patterns in 1^1H-NMR or chemical shift differences in 13^{13}C-NMR can resolve positional isomerism. Computational modeling of steric and electronic properties may also aid in distinguishing substitution patterns .

Q. What are the primary environmental sources of this compound, and how is its persistence monitored?

this compound is a legacy pollutant from industrial PCB mixtures and is also formed via incomplete combustion of organic materials. Long-term monitoring in remote regions (e.g., the Arctic) using passive air samplers reveals declining trends due to regulatory bans, though its low volatility and resistance to degradation contribute to residual environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in detecting this compound in water samples with low concentrations?

When concentrations fall below detection limits (e.g., in river water), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) pre-concentration methods are essential. Spiking with deuterated internal standards (e.g., d4d_4-labeled analogs) enhances recovery rates and minimizes matrix interference. Discrepancies between spiked and natural samples may arise from competing contaminants (e.g., 1,1-dibromodifluoroethylene), necessitating orthogonal validation via high-resolution mass spectrometry (HRMS) .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in biological systems?

In vivo studies using animal models (e.g., rodents) should employ isotope-labeled this compound to track hydroxylated metabolites (e.g., 4-OH-CB11) via LC-MS/MS. Protocols for extracting metabolites from blood, serum, and tissues are critical, such as methanol-based LLE followed by derivatization for GC/MS analysis. Co-administration of cytochrome P450 inhibitors can elucidate enzymatic pathways .

Q. How do structural modifications (e.g., methoxylation) affect the toxicity and bioaccumulation of this compound derivatives?

Methoxylated derivatives (e.g., 2-MeO-CB11) exhibit altered pharmacokinetics due to increased lipophilicity. Comparative toxicity assays using in vitro models (e.g., hepatocytes) paired with molecular docking simulations can reveal interactions with aryl hydrocarbon receptors (AhR). Structural-activity relationship (SAR) studies should prioritize quantifying binding affinities and metabolic half-lives .

Q. What challenges arise in synthesizing high-purity this compound for experimental use?

Synthesis via Ullmann coupling of 3-chlorophenylboronic acid and 3-chloroiodobenzene requires palladium catalysts and stringent temperature control to minimize byproducts (e.g., tetra-ortho-substituted congeners). Purification via preparative HPLC with a C18 column ensures >98% purity. Contamination risks from upstream precursors (e.g., 3-chlorobiphenyl) necessitate rigorous NMR and GC/MS validation .

Methodological Notes

  • Sample Preparation : Use methanol or iso-octane for standard solutions to avoid degradation .
  • Safety Protocols : this compound is a suspected carcinogen; handle under fume hoods with PPE (gloves, lab coats) .
  • Data Validation : Cross-reference GC/MS results with certified reference materials (CRMs) to mitigate false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Dichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,3'-Dichlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.